5-Iodo-2-(2-methoxyethoxy)benzoic acid
Description
5-Iodo-2-(2-methoxyethoxy)benzoic acid is a substituted benzoic acid derivative featuring an iodine atom at the 5-position and a 2-methoxyethoxy group at the 2-position of the aromatic ring. Benzoic acid derivatives are valued for their versatility, with substituents like halogens, alkoxy groups, and alkyl chains modulating their physicochemical and biological properties .
Properties
IUPAC Name |
5-iodo-2-(2-methoxyethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO4/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAWQYZMLXYSNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-(2-methoxyethoxy)benzoic acid typically involves the iodination of 2-(2-methoxyethoxy)benzoic acid. One common method is to react 2-(2-methoxyethoxy)benzoic acid with iodine and a suitable oxidizing agent, such as potassium iodate, in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent like acetic acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-(2-methoxyethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thiols.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields alcohols or alkanes.
Scientific Research Applications
5-Iodo-2-(2-methoxyethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Iodo-2-(2-methoxyethoxy)benzoic acid depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodine atom can also facilitate the compound’s incorporation into larger molecules, enhancing its utility in synthetic chemistry.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key properties of 5-iodo-2-(2-methoxyethoxy)benzoic acid with structurally related compounds:
Notes:
The 2-methoxyethoxy group likely enhances solubility in polar solvents like ethanol or DMSO compared to methyl or trifluoromethoxy substituents.
Trifluoromethoxy groups increase hydrophobicity, reducing water solubility .
Tetrazole rings contribute to hydrogen bonding, affecting solubility and biological activity .
Physicochemical Properties
- Melting Points: Substituent position significantly impacts melting points. For example, 5-iodo-2-methylbenzoic acid (179–185°C) has a higher melting point than 2-iodo-5-methylbenzoic acid (121–124°C) due to differences in molecular packing and hydrogen-bonding capacity .
- Solubility: Alkoxy groups (e.g., methoxyethoxy) generally improve solubility in organic solvents compared to halogen or alkyl groups. For instance, benzoic acid derivatives with methoxy groups exhibit higher distribution coefficients in emulsion liquid membrane systems, suggesting better membrane phase mobility .
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